N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O/c25-18-9-3-2-8-17(18)16-26-22(32)13-12-21-28-29-24-23(30-14-6-1-7-15-30)27-19-10-4-5-11-20(19)31(21)24/h2-5,8-11H,1,6-7,12-16H2,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWPANIMARYEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the triazoloquinoxaline core: This can be achieved by reacting 2-chloroquinoxaline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with triethyl orthoformate to yield the triazoloquinoxaline core.
Introduction of the piperidine ring: The triazoloquinoxaline core is then reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to introduce the piperidine ring.
Attachment of the chlorophenyl group: The final step involves the reaction of the intermediate with 2-chlorobenzyl chloride in the presence of a base, such as sodium hydride, to attach the chlorophenyl group and form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazoloquinoxaline core and piperidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the evidence, focusing on core structures, substituents, and key properties:
Key Observations:
Core Structure Variations: Quinoxaline vs. Quinazoline vs. Quinazoline derivatives () share similar planarity but differ in nitrogen positioning, which may alter electronic properties . Piperidinyl vs. Piperazinyl: Piperidine in the target compound may confer greater lipophilicity compared to piperazine derivatives (), influencing blood-brain barrier penetration .
Substituent Effects: Chlorophenyl vs. Propan-2-yl: The target’s 2-chlorophenyl group enhances metabolic stability compared to the propan-2-yl group in ’s analog, which lacks electron-withdrawing substituents . Sulfanyl vs.
Piperidinyl and chlorophenyl groups in the target compound likely synergize to enhance both lipophilicity and target selectivity compared to simpler analogs .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s propanamide linkage is synthetically tractable, as seen in and , where similar amide bonds are formed via coupling reactions .
- Metabolic Considerations : The 2-chlorophenyl group may reduce cytochrome P450-mediated metabolism, a common issue in piperazine/piperidine-containing drugs .
Biological Activity
N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide (CAS Number: 1207013-91-9) is a synthetic compound with potential therapeutic applications. Its structure incorporates both a piperidine moiety and a triazoloquinoxaline framework, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 349.88 g/mol. The presence of the 2-chlorophenyl group and the piperidine ring is significant in enhancing its biological activity.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit notable anticancer properties:
- Cytotoxicity against Leukemia Cell Lines : Research indicates that derivatives of triazoloquinoxaline demonstrate cytotoxic effects against various human leukemia cell lines such as K562 and HL60. For instance, related compounds showed IC50 values ranging from 3.5 to 15 μM against these cell lines, suggesting significant antiproliferative activity .
The mechanism by which this compound exerts its effects is likely multifaceted:
- Inhibition of Proliferation : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells.
- Targeting Specific Pathways : It is hypothesized that the triazoloquinoxaline structure interacts with specific molecular targets involved in cancer progression.
Pharmacological Studies
Several studies have evaluated the pharmacological potential of compounds within the same class:
- In Vivo Studies : Animal models have been used to assess the anticancer efficacy of related compounds. These studies often report significant tumor reduction in treated groups compared to controls.
Study on Triazoloquinoxaline Derivatives
A study published in Molbank assessed a series of triazoloquinoxaline derivatives for their anticancer properties. The results indicated that certain derivatives exhibited strong cytotoxicity against leukemia cell lines with minimal toxicity to normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. For example, the piperidin-1-yl group is introduced through a Buchwald-Hartwig amination or Ullmann-type coupling using copper catalysts, followed by propanamide linkage formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) . Intermediate purification often employs normal-phase chromatography (e.g., dichloromethane to ethyl acetate gradients) and amine-phase chromatography for piperidine-containing analogs .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, -NMR peaks corresponding to the 2-chlorophenyl group (δ ~7.2–7.5 ppm) and piperidine protons (δ ~2.4–3.0 ppm) should be observed. Cross-validate with X-ray crystallography if single crystals are obtained (e.g., using slow evaporation in DMSO/MeOH) .
Q. What solvents and conditions are optimal for crystallization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) mixed with alcohols (MeOH, EtOH) at 4°C promote crystallization. For triazoloquinoxaline analogs, chloroform/methanol (9:1) systems yield suitable crystals for X-ray studies .
Advanced Research Questions
Q. How can researchers resolve conflicting pharmacological data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Step 1 : Verify compound stability in biological matrices (e.g., plasma) using LC-MS to rule out rapid degradation .
- Step 2 : Assess bioavailability via pharmacokinetic profiling (e.g., C, AUC) in rodent models.
- Step 3 : Use computational modeling (e.g., molecular dynamics) to evaluate target binding under physiological conditions .
- Contradiction Analysis : If in vitro activity is high but in vivo efficacy is low, consider poor blood-brain barrier penetration or metabolic clearance via cytochrome P450 enzymes .
Q. What strategies optimize the selectivity of this compound for [1,2,4]triazolo[4,3-a]quinoxaline targets over off-target kinases?
- Methodological Answer :
- Strategy 1 : Introduce steric hindrance at the propanamide linker (e.g., methyl or cyclopropyl groups) to reduce off-target binding .
- Strategy 2 : Modify the piperidine substituents (e.g., 4-arylpiperazines) to enhance hydrophobic interactions with the target’s active site .
- Validation : Perform kinase inhibition assays (e.g., Eurofins KinaseProfiler) and analyze selectivity scores using Shannon entropy .
Q. How should researchers design impurity profiling studies for this compound?
- Methodological Answer :
- Step 1 : Identify potential impurities via stress testing (heat, light, acidic/alkaline hydrolysis). Common impurities include dechlorinated byproducts or oxidized piperidine derivatives .
- Step 2 : Develop a HPLC-MS method with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to resolve impurities.
- Step 3 : Quantify impurities against reference standards (e.g., BP/EP guidelines) and assess genotoxicity using Ames tests if thresholds exceed 0.15% .
Experimental Design & Data Analysis
Q. What statistical models are suitable for optimizing reaction yields in large-scale synthesis?
- Methodological Answer : Use a Design of Experiments (DoE) approach with central composite design (CCD) to evaluate variables like temperature, catalyst loading, and solvent ratios. Response surface methodology (RSM) can identify optimal conditions (e.g., 80°C, 10 mol% CuI catalyst) .
Q. How can researchers reconcile discrepancies in NMR data between batches?
- Methodological Answer :
- Root Cause Analysis : Check for residual solvents (e.g., DMF) or tautomeric shifts in the triazoloquinoxaline core. Use - HMBC to confirm nitrogen connectivity .
- Mitigation : Standardize quenching and washing steps (e.g., NaHCO washes for acid removal) to minimize batch-to-batch variability .
Safety & Handling
Q. What are the critical safety precautions for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
